![molecular formula C23H22ClN3O4S B2560315 2-{N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]4-chlorobenzenesulfonamido}acetamide CAS No. 941904-30-9](/img/structure/B2560315.png)

2-{N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]4-chlorobenzenesulfonamido}acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

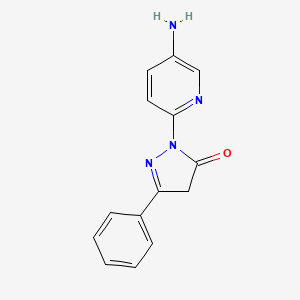

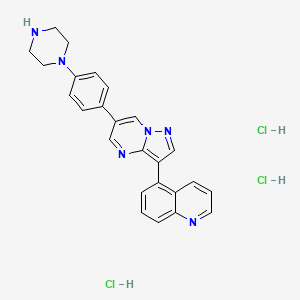

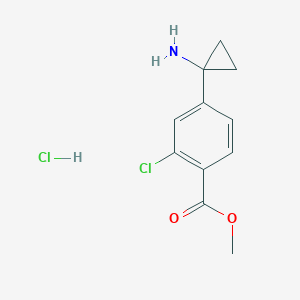

2-{N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]4-chlorobenzenesulfonamido}acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. This compound is synthesized using a specific method that allows for its purity and effectiveness to be maintained.

Scientific Research Applications

Antimicrobial Activity and Cytotoxicity

Carbazole derivatives have been synthesized and evaluated for their antimicrobial activity against a range of bacterial and fungal species. Some compounds showed notable antimicrobial activity, and their cytotoxic effects were also studied, indicating potential for therapeutic applications (Kaplancıklı et al., 2012).

Ligand-Protein Interactions and Photovoltaic Efficiency

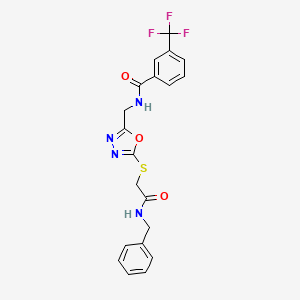

Benzothiazolinone acetamide analogs have been studied for their photochemical and thermochemical properties, showing good light harvesting efficiency and potential as photosensitizers in dye-sensitized solar cells. Molecular docking studies revealed binding interactions with cyclooxygenase, suggesting applications in drug discovery (Mary et al., 2020).

Corrosion Inhibition

New long alkyl side chain acetamide, isoxazolidine, and isoxazoline derivatives have been synthesized and evaluated as corrosion inhibitors. These compounds showed promising inhibition efficiencies, highlighting their potential in protecting materials against corrosion (Yıldırım & Cetin, 2008).

Molecularly Imprinted Hydrogels

Azobenzene-containing functional monomers have been developed for the fabrication of photoresponsive molecularly imprinted hydrogel materials, capable of photoregulated release and uptake of pharmaceuticals in aqueous media. Such materials have implications for controlled drug delivery systems (Gong, Wong, & Lam, 2008).

These studies demonstrate the versatility of carbazole and acetamide derivatives in scientific research, with applications ranging from antimicrobial agents and corrosion inhibitors to ligand-protein interactions and materials science. The potential for these compounds to contribute to new therapies, material protection, and energy conversion technologies underscores the importance of ongoing research in these areas.

- Synthesis, antimicrobial activity and cytotoxicity of some new carbazole derivatives by Kaplancıklı et al., 2012.

- Spectroscopic, quantum mechanical studies, ligand protein interactions and photovoltaic efficiency modeling of some bioactive benzothiazolinone acetamide analogs by Mary et al., 2020.

- Synthesis and evaluation of new long alkyl side chain acetamide, isoxazolidine and isoxazoline derivatives as corrosion inhibitors by Yıldırım & Cetin, 2008.

- Photoresponsive Molecularly Imprinted Hydrogels for the Photoregulated Release and Uptake of Pharmaceuticals in the Aqueous Media by Gong, Wong, & Lam, 2008.

properties

IUPAC Name |

2-[(3-carbazol-9-yl-2-hydroxypropyl)-(4-chlorophenyl)sulfonylamino]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22ClN3O4S/c24-16-9-11-18(12-10-16)32(30,31)26(15-23(25)29)13-17(28)14-27-21-7-3-1-5-19(21)20-6-2-4-8-22(20)27/h1-12,17,28H,13-15H2,(H2,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSQUALDVDSJTNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N2CC(CN(CC(=O)N)S(=O)(=O)C4=CC=C(C=C4)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22ClN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({1-[2-(diethylamino)-2-oxoethyl]-1H-indol-3-yl}thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2560233.png)

![ethyl 2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)butanoate](/img/structure/B2560240.png)

![2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2560248.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2560251.png)